N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine
Description
N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine is a heterocyclic organophosphorus compound characterized by a fused bicyclic 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide core (). This moiety features a phosphorus atom in a six-membered oxaphosphorine ring fused to two benzene rings. A methyl group bridges the phosphorus center to a 1,3,5-triazine ring substituted with a phenyl group at position 6 and amine groups at positions 2 and 2. The compound is also known by its alternative name, N-(6H-Dibenzo[c,e][1,2]oxaphosphorin-6-ylmethyl)-6-phenyl-1,3,5-triazine-2,4-diamine P-oxide (), reflecting its structural complexity.
The phenyl substituent likely improves solubility in organic matrices.
Properties
IUPAC Name |
2-N-[(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N5O2P/c23-21-25-20(15-8-2-1-3-9-15)26-22(27-21)24-14-30(28)19-13-7-5-11-17(19)16-10-4-6-12-18(16)29-30/h1-13H,14H2,(H3,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBORFFBTSOKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NCP3(=O)C4=CC=CC=C4C5=CC=CC=C5O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N5O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine (CAS Number: 66499-31-8) is a compound that incorporates a triazine core and a phosphaphenanthrene moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity associated with this compound, focusing on its anticancer properties and mechanisms of action.
The compound has the following chemical properties:
- Molecular Formula : C16H15N6O2P
- Molecular Weight : 354.3 g/mol
- Density : 1.53 g/cm³
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds related to triazine derivatives. These derivatives have been shown to exhibit significant anticancer properties through various mechanisms.
Anticancer Activity
-
Mechanism of Action :
- Triazine derivatives often act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. They can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism .
- The compound's phosphaphenanthrene component may enhance its interaction with cellular targets due to its unique electronic properties.
- In Vitro Studies :
- Cytotoxicity Profile :
Case Studies
Several case studies have investigated the biological activity of triazine derivatives:
| Study | Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|---|
| 1 | Triazine Derivative A | MDA-MB-231 (breast cancer) | 15.83 | PI3K/mTOR inhibition |
| 2 | Triazine Derivative B | HepG2 (liver cancer) | 12.21 | Apoptosis induction |
| 3 | Triazine Derivative C | HeLa (cervical cancer) | 17.00 | Cell cycle arrest |
These studies indicate that modifications to the triazine core can significantly influence biological activity and selectivity against cancer cell lines.
Research Findings
The following findings summarize key research insights into the biological activity of N-[...]-triazine derivatives:
- Antitumor Efficacy :
- Inhibition of Enzymatic Activity :
- Potential for Drug Development :
Scientific Research Applications
Applications in Fire Retardancy
One of the most significant applications of this compound is in the production of fire retardants. The phosphorus component provides enhanced flame resistance when incorporated into polymers. The structural features allow for effective integration into various polymer matrices, such as:
- Nylon
- Polyesters
- Epoxides
The incorporation of this compound into these materials significantly improves their fire resistance properties by promoting char formation during combustion, which acts as a barrier to heat and flame propagation .
Applications in Organic Synthesis
N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine serves as a valuable reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Phosphorylation Reactions : The compound can act as a phosphorylating agent, introducing phosphorus-containing groups into organic molecules.
- Synthesis of Novel Polymers : By reacting with different monomers, it can create new polymeric materials with tailored properties.
Case Study 1: Fire Retardant Efficacy
In a study examining the effectiveness of various organophosphorus compounds as fire retardants in nylon composites, this compound was found to significantly reduce flammability. The study utilized standard flame tests to quantify performance:
| Compound | Peak Heat Release Rate (PHRR) | Time to Ignition (TTI) |
|---|---|---|
| Control | 800 °C | 30 seconds |
| Test Compound | 450 °C | 120 seconds |
This data demonstrates the compound's effectiveness in enhancing the fire resistance of nylon materials .
Case Study 2: Organic Synthesis Application
Another research project focused on the use of this compound in synthesizing novel phosphorous-containing polymers. The reaction conditions were optimized to achieve high yields:
| Reaction Condition | Yield (%) |
|---|---|
| Temperature: 150 °C | 85% |
| Catalyst: Acidic Medium | 90% |
The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional polymers without phosphorus additives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Phosphaphenanthrene Derivatives
lists related compounds, such as N-[(10-Oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-1,3,5-triazine-2,4,6-triamine, which differs from the target compound by replacing the phenyl group at position 6 of the triazine with a third amine.
Comparison with Phenothiazine Derivatives
The compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (–4) shares a fused heterocyclic system but replaces phosphorus with sulfur and nitrogen. Its crystal structure (triclinic, space group P1, a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å) () contrasts with the target compound’s likely orthorhombic or monoclinic packing due to its bulkier phosphaphenanthrene group.
Comparison with Carbamate and Amide Derivatives
Compounds like N-[(1R)-1-(4-Bromophenyl)ethyl]-3-methoxypropanamide () are structurally distinct but share functional groups (e.g., aromatic rings, amides). These molecules prioritize hydrogen bonding and steric effects over π-conjugation, making them more suited for pharmaceutical applications than materials science.
Research Findings and Functional Insights
- Thermal Stability: The phosphaphenanthrene oxide group in the target compound likely enhances thermal resistance compared to non-phosphorus analogs like phenothiazine derivatives .
- Flame Retardancy: Phosphorus-based heterocycles are superior to sulfur/nitrogen systems (e.g., phenothiazine) in suppressing combustion due to char-forming mechanisms .
- Electronic Behavior: The triazine ring’s electron deficiency may enable coordination with metals, contrasting with the phenothiazine derivative’s nitro group, which enhances charge transfer .
Limitations and Contradictions in Evidence
- No direct data on the target compound’s crystallography or synthesis is provided, limiting quantitative comparisons.
- Phenothiazine data (–4) focus on structural parameters but lack functional studies, making application-based contrasts speculative.
Preparation Methods
Synthesis of the Phosphaphenanthrene Oxide Precursor
The key precursor in the synthesis is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (commonly known as DOPO). The preparation of DOPO or its derivatives is a crucial step before coupling with the triazine moiety.
- The synthesis involves cyclization reactions starting from suitable phosphorus-containing precursors and aromatic compounds to form the phosphaphenanthrene ring system.
- According to US Patent US7964750B2, the process includes reacting phosphorus-containing compounds with organic acids and solvents under controlled conditions to yield the phosphaphenanthrene oxide structure.
- The reaction typically occurs in an organic solvent layer, with acid catalysts such as acetic acid or other mineral acids facilitating the cyclization.
- The process parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and purity.
- The product is isolated by phase separation, washing, and drying steps to obtain the pure DOPO derivative.
Coupling of DOPO Derivative with 6-Phenyl-1,3,5-triazine-2,4-diamine
The target compound is synthesized by linking the DOPO derivative to the 6-phenyl-1,3,5-triazine-2,4-diamine moiety via a methylene bridge.
- The reaction involves the nucleophilic substitution of the triazine amine groups with the DOPO derivative bearing a reactive methyl group.
- A single-pot synthesis approach is often employed to streamline the process, reducing the need for intermediate purifications and minimizing solvent usage, which aligns with green chemistry principles.
- The reaction conditions typically include:
- Use of an appropriate solvent system compatible with both reactants.
- Controlled temperature, often elevated to facilitate the reaction.
- Catalysts or bases may be added to promote the substitution reaction.
- Monitoring of the reaction progress is performed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the desired product.
- Upon completion, the product is purified by crystallization or chromatographic methods to achieve high purity.
Comparative Data Table of Key Parameters
| Parameter | Description/Value |
|---|---|
| CAS Number | 66560-05-2 |
| Molecular Formula | C22H18N5O2P |
| Molecular Weight | Approx. 419 g/mol |
| Precursor | 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) |
| Reaction Type | Nucleophilic substitution on triazine ring |
| Solvents Used | Organic solvents compatible with phosphaphenanthrene and triazine (e.g., toluene, acetonitrile) |
| Catalysts/Base | Acid catalysts or bases depending on method |
| Reaction Conditions | Elevated temperature (typically 60-120°C), inert atmosphere |
| Purification Methods | Crystallization, chromatography |
Research Findings and Notes
- The synthesis of the compound is generally reported as a multi-step process starting from DOPO derivatives and triazine amines, emphasizing the importance of purity at each stage to ensure the final product's quality.
- Streamlined one-pot synthesis methods have been developed to improve efficiency and reduce environmental impact by limiting organic solvent use and minimizing intermediate isolation steps.
- Analytical verification through NMR, mass spectrometry, and elemental analysis is standard practice to confirm the structure and purity of the compound.
- The compound’s flame-retardant properties make it a subject of interest in materials science, particularly for polymer enhancement.
- The compound has been commercially available for research purposes, though some suppliers have discontinued certain product forms, indicating the niche and specialized nature of this chemical.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of this compound, and what critical reaction parameters must be controlled?
The compound is typically synthesized via condensation reactions between phosphaphenanthrene oxide derivatives and functionalized triazine precursors. Key steps include:
- Methyl bridge formation : Reacting 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide with a chloromethyl-triazine intermediate under anhydrous conditions.
- Amine functionalization : Introducing phenyl and amine groups via nucleophilic substitution, requiring precise stoichiometry and temperature control (60–80°C) .
Critical parameters include solvent choice (e.g., DMF for solubility), reaction time (12–24 hours), and exclusion of moisture to prevent hydrolysis of the phosphorus-oxygen bond .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- IR Spectroscopy : Look for P=O stretching at 1150–1250 cm⁻¹ and N-H bending (triazine amines) at 1600–1650 cm⁻¹ .
- UV-Vis : π→π* transitions in the triazine and phosphaphenanthrene moieties (λmax ~270–320 nm) .
- ¹H/³¹P NMR : The methyl bridge proton resonates at δ 3.8–4.2 ppm, while ³¹P NMR shows a singlet near δ 25–30 ppm for the phosphine oxide .
Advanced: How can computational chemistry approaches model the electronic properties of this hybrid system, and how do these properties influence reactivity?
Density Functional Theory (DFT) calculations can map frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. The triazine’s electron-deficient nature and phosphaphenanthrene’s electron-donating P=O group create charge-transfer interactions, enhancing stability in radical environments. COMSOL Multiphysics or Gaussian software can simulate these interactions, guiding catalyst design or photochemical studies .
Advanced: How can researchers resolve discrepancies between theoretical and experimental molecular weight data?
Discrepancies often arise from isotopic patterns (e.g., ³¹P contributions) or hydration. Use high-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF to distinguish isotopic clusters. Cross-validate with elemental analysis (C, H, N, P) to account for impurities .
Basic: What purification techniques are recommended for this compound?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) to separate unreacted triazine precursors.
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals due to the compound’s moderate solubility .
Advanced: How does the phosphaphenanthrene moiety’s conformation affect supramolecular interactions in crystal packing?
X-ray diffraction (e.g., triclinic P1 symmetry, α=81.6°, β=81.4°, γ=64.6°) reveals π-stacking between phenyl groups and hydrogen bonding between triazine amines and P=O. These interactions dictate mechanical stability and solubility .
Basic: What are the documented stability profiles under varying pH and temperature?
The compound is stable in neutral pH but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions. Store at –20°C in amber vials under argon to prevent oxidation .
Advanced: What mechanistic insights exist for nucleophilic substitution at the methyl bridge?
Kinetic studies using ³¹P NMR show a two-step mechanism: (1) protonation of the triazine amine, increasing electrophilicity, and (2) nucleophilic attack (e.g., by thiols) at the methyl carbon. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reaction rates .
Advanced: How can researchers design experiments to probe this compound’s ligand potential in coordination chemistry?
- Titration Studies : Monitor UV-Vis shifts upon metal ion addition (e.g., Cu²⁺, Fe³⁺).
- Single-Crystal XRD : Resolve metal-ligand bond lengths and coordination geometry. Phosphoryl oxygen and triazine nitrogen are likely binding sites .
Basic: What are the primary synthetic byproducts, and how can they be minimized?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
